Methyl 3-(triethylsilyl)propanoate
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Overview
Description
Methyl 3-(triethylsilyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a triethylsilyl group, which is known for its chemical inertness and large molecular volume .
Preparation Methods
Methyl 3-(triethylsilyl)propanoate can be synthesized through various methods. One common approach is the esterification of 3-(triethylsilyl)propanoic acid with methanol in the presence of a strong acid catalyst . Another method involves the reaction of 3-(triethylsilyl)propanoic acid chloride with methanol under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-(triethylsilyl)propanoate undergoes several types of chemical reactions:
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-(triethylsilyl)propanol.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(triethylsilyl)propanoate involves its ability to act as a protecting group for carboxylic acids. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the carboxyl site . This makes it useful in multi-step synthetic processes where selective protection and deprotection are required.
Comparison with Similar Compounds
Methyl 3-(triethylsilyl)propanoate can be compared with other esters and silyl-protected compounds:
Methyl 3-(trimethylsilyl)propanoate: Similar in structure but with a smaller silyl group, making it less sterically hindered.
Ethyl 3-(triethylsilyl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-(triethylsilyl)butanoate: Similar but with an additional carbon in the chain, affecting its physical and chemical properties.
These comparisons highlight the unique properties of this compound, such as its steric hindrance and chemical stability, making it a valuable compound in various applications.
Properties
CAS No. |
55453-18-4 |
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Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
methyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C10H22O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h5-9H2,1-4H3 |
InChI Key |
XXZXKTZSYXNGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCC(=O)OC |
Origin of Product |
United States |
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